![molecular formula C24H16ClF3N2O2S B7465037 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7465037.png)
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one
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Overview
Description
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazolinone core.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Chlorophenyl and Trifluoromethylphenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: Various substitution reactions can occur, especially at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential therapeutic agent, subject to further pharmacological studies.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-one: Known for its anticancer properties.
4-Chloroquinazoline: Studied for its antimicrobial activity.
3-(Trifluoromethyl)quinazolin-4-one: Investigated for its anti-inflammatory effects.
Uniqueness
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinones.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF3N2O2S/c1-14-6-9-16(24(26,27)28)12-20(14)30-22(32)18-4-2-3-5-19(18)29-23(30)33-13-21(31)15-7-10-17(25)11-8-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSFGFZIIIJAEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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